molecular formula C23H32O2 B14733490 1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) CAS No. 4662-15-1

1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14733490
CAS No.: 4662-15-1
M. Wt: 340.5 g/mol
InChI Key: ZPBVAICDICAXGO-UHFFFAOYSA-N
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Description

1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is a chemical compound characterized by its unique structure, which includes a central hexane chain substituted with three methyl groups and two methoxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,5,5-trimethylhexane-1,1-diol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The central hexane chain can be reduced to form a more saturated compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of a more saturated hexane derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:

    Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) depends on its application. In catalysis, it functions as a ligand, coordinating with metal centers to form active catalytic complexes. In organic synthesis, its methoxy groups can participate in various reactions, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.

    1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is unique due to its methoxy groups, which provide distinct reactivity and properties compared to similar compounds with different substituents

Properties

CAS No.

4662-15-1

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-3,5,5-trimethylhexyl]benzene

InChI

InChI=1S/C23H32O2/c1-17(16-23(2,3)4)15-22(18-7-11-20(24-5)12-8-18)19-9-13-21(25-6)14-10-19/h7-14,17,22H,15-16H2,1-6H3

InChI Key

ZPBVAICDICAXGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC(C)(C)C

Origin of Product

United States

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